molecular formula C11H11N3O2 B8560000 (6-Methoxypyridin-3-yl)(1-methyl-1H-imidazol-5-yl)methanone

(6-Methoxypyridin-3-yl)(1-methyl-1H-imidazol-5-yl)methanone

Cat. No. B8560000
M. Wt: 217.22 g/mol
InChI Key: CGYKFLFCAVMQNB-UHFFFAOYSA-N
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Patent
US09303015B2

Procedure details

In a 50-mL round-bottom flask was placed a solution of Na (260 mg, 11.3 mmol) in methanol (15 mL) and the solution was stirred for 30 minutes at room temperature. Then 2-chloro-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]pyridine (250 mg, 1.13 mmol, Intermediate 4, step c) was added. The resulting mixture was stirred for 4 hours at 75° C. and concentrated under vacuum. The residue was purified by flash column chromatography (silica gel, 100:0-20:1 CH2Cl2:MeOH) to give the title compound as a light yellow solid.
[Compound]
Name
Na
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
2-chloro-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]pyridine
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[N:14]([CH3:15])[CH:13]=[N:12][CH:11]=2)=[O:9])=[CH:4][N:3]=1.[CH3:16][OH:17]>>[CH3:16][O:17][C:2]1[N:3]=[CH:4][C:5]([C:8]([C:10]2[N:14]([CH3:15])[CH:13]=[N:12][CH:11]=2)=[O:9])=[CH:6][CH:7]=1

Inputs

Step One
Name
Na
Quantity
260 mg
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Two
Name
2-chloro-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]pyridine
Quantity
250 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(=O)C1=CN=CN1C
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(=O)C1=CN=CN1C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 4 hours at 75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50-mL round-bottom flask was placed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (silica gel, 100:0-20:1 CH2Cl2:MeOH)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=CC=C(C=N1)C(=O)C1=CN=CN1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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